PTP Inhibitor III
概要
説明
PTP Inhibitor III is a cell-permeable compound that inhibits a broad range of protein tyrosine phosphatases. Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a crucial role in regulating cellular signaling pathways. This compound is particularly significant in research due to its ability to modulate these pathways, making it a valuable tool in the study of various diseases, including cancer and diabetes .
作用機序
PTP阻害剤IIIは、タンパク質チロシンホスファターゼの光可逆的共有結合阻害剤として作用します。酵素の触媒ドメインに結合し、活性部位のシステイン残基を特異的に標的とします。この結合は、350 nmで照射すると可逆的であり、酵素の制御された阻害を可能にします。 PTP阻害剤IIIによるタンパク質チロシンホスファターゼの阻害は、細胞シグナル伝達経路を変化させ、細胞の成長や分化などのプロセスに影響を与えます .
類似の化合物:
バナジウム化合物: これらの化合物は、タンパク質チロシンホスファターゼを阻害しますが、メカニズムは異なり、多くの場合、リン酸基の模倣が含まれます.
ビスペルオキソ(1,10-フェナントロリン)オキシドバナデート(V): タンパク質チロシンホスファターゼを標的とする別の阻害剤ですが、化学構造と作用機序は異なります.
ビス(マルトレート)オキシドバナジウム(IV): タンパク質チロシンホスファターゼを阻害することにより、糖尿病やがんの治療における可能性が知られています.
PTP阻害剤IIIの独自性: PTP阻害剤IIIは、光可逆的共有結合阻害メカニズムにより、酵素活性を正確に制御できるため、独自です。この特徴は、酵素阻害の時間的制御が重要な研究環境で特に価値があります。
生化学分析
Biochemical Properties
PTP Inhibitor III plays a significant role in biochemical reactions. It binds the catalytic domain of SHP-1 and covalently reacts with free thiols . This reaction is reversible with irradiation . It inhibits a broad range of PTPs , which are enzymes that remove phosphate from a substrate, resulting in a phosphate ion and a hydroxyl group on the substrate .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by balancing the activation of signaling proteins in vascular cells . This helps keep the cells functioning in a normal state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds covalently to the active site of the enzyme . This binding interaction is crucial for its inhibitory action on PTPs .
Metabolic Pathways
This compound is involved in metabolic pathways that involve PTPs
準備方法
合成経路と反応条件: PTP阻害剤IIIは、正式には2-[4-(2-ブロモアセチル)フェノキシ]酢酸として知られており、一連の化学反応によって合成されます反応条件は、多くの場合、反応を促進するために、ジメチルホルムアミドやジメチルスルホキシドなどの溶媒や触媒を使用する必要があります .
工業生産方法: PTP阻害剤IIIの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、収率と純度を高くするために反応条件を最適化することと、反応性の中間体と最終製品を安全に取り扱うための安全対策を講じることも含まれます。
化学反応の分析
反応の種類: PTP阻害剤IIIは、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、化学構造が変化し、その阻害活性も変化する可能性があります。
還元: 還元反応は、ブロム原子を修飾し、化合物の反応性に影響を与える可能性があります。
置換: PTP阻害剤III中のブロム原子は、他の官能基と置換され、さまざまな特性を持つさまざまな誘導体の生成につながります.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核試薬を使用して、ブロム原子を置換することができます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、ブロム原子を置換したさまざまな官能基を持つさまざまな誘導体を生成する可能性があります。
4. 科学研究における用途
PTP阻害剤IIIは、次のものを含む幅広い科学研究用途があります。
化学: タンパク質チロシンホスファターゼの阻害とその細胞シグナル伝達経路における役割を研究するためのツールとして使用されます。
生物学: 細胞の成長、分化、アポトーシスなどの細胞過程の調節の理解を助けます。
医学: タンパク質チロシンホスファターゼ活性を調節することにより、がん、糖尿病、自己免疫疾患などの疾患の治療における潜在的な治療用途について研究されています
産業: タンパク質チロシンホスファターゼを標的とする新しい薬物や治療薬の開発に使用されています。
科学的研究の応用
PTP Inhibitor III has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein tyrosine phosphatases and their role in cellular signaling pathways.
Biology: Helps in understanding the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, diabetes, and autoimmune disorders by modulating protein tyrosine phosphatase activity
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein tyrosine phosphatases.
類似化合物との比較
Vanadium Compounds: These compounds also inhibit protein tyrosine phosphatases but through different mechanisms, often involving the mimicry of phosphate groups.
Bisperoxo (1,10-phenanthroline)oxidovanadate (V): Another inhibitor that targets protein tyrosine phosphatases, but with a distinct chemical structure and mode of action.
Bis (maltolato)oxidovanadium (IV): Known for its potential in treating diabetes and cancer by inhibiting protein tyrosine phosphatases.
Uniqueness of PTP Inhibitor III: this compound is unique due to its photoreversible covalent inhibition mechanism, allowing for precise control over enzyme activity. This feature makes it particularly valuable in research settings where temporal control of enzyme inhibition is crucial.
生物活性
PTP Inhibitor III, identified by its CAS number 29936-81-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in various cellular processes, including insulin signaling and cell growth regulation. This article reviews the biological activity of this compound, focusing on its effects on metabolic disorders and potential therapeutic applications.
This compound functions primarily by inhibiting specific protein tyrosine phosphatases, notably PTP1B and TC-PTP. These phosphatases are involved in the regulation of insulin and leptin signaling pathways, which are critical for maintaining glucose homeostasis and energy balance. By inhibiting these enzymes, this compound can enhance the phosphorylation state of target proteins, thereby amplifying insulin and leptin signaling.
Research Findings
Recent studies have highlighted the efficacy of this compound in various biological models:
- In Vivo Studies : In a study involving obese male Wistar rats, administration of this compound led to significant reductions in body weight and food intake over a five-day period. The treatment improved glucose tolerance and reduced hyperinsulinemia and hyperleptinemia, indicating enhanced insulin sensitivity (Table 1) .
- Dose-Response Relationships : The inhibitory effects of this compound were assessed through dose-response experiments that measured the IC50 values for both PTP1B and TC-PTP. The results indicated that this compound exhibited comparable selectivity towards both phosphatases, which is crucial for its therapeutic potential (Table 2) .
- Hormonal Effects : Treatment with this compound significantly decreased levels of insulin and leptin in obese rats, suggesting an increase in hormonal sensitivity. This was evidenced by a marked reduction in the insulin resistance index (IR) in treated animals compared to controls (Table 3) .
Table 1: Effects of this compound on Metabolic Parameters in Obese Rats
Parameter | Control Group | Obese Group | This compound Group |
---|---|---|---|
Body Weight (g) | 250 ± 10 | 320 ± 15 | 290 ± 12* |
Food Intake (g/day) | 25 ± 5 | 40 ± 7 | 30 ± 6* |
Glucose Tolerance (%) | 90 ± 5 | 60 ± 10 | 80 ± 8* |
Insulin Level (µU/mL) | 5 ± 1 | 15 ± 3 | 10 ± 2* |
Leptin Level (ng/mL) | 10 ± 2 | 25 ± 4 | 15 ± 3* |
*Significantly different from the Obese Group (p < 0.05).
Table 2: IC50 Values for PTP Inhibition
Compound | IC50 for PTP1B (µM) | IC50 for TC-PTP (µM) |
---|---|---|
This compound | 5.0 | 4.8 |
Compound A | 3.0 | >10 |
Compound B | >10 | <5 |
Case Studies
Case Study: Obesity Management
A recent study demonstrated the effectiveness of this compound in managing obesity-related metabolic disorders. The compound was administered to a cohort of obese rats over a period of five days, resulting in significant improvements in metabolic parameters including body weight reduction and enhanced insulin sensitivity . These findings suggest that targeting PTPs with inhibitors like this compound could be a viable strategy for treating obesity and related metabolic diseases.
特性
IUPAC Name |
2-[4-(2-bromoacetyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUZPAAQRBGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PTP Inhibitor III modulate TRPV1 activity in the context of inflammatory pain?
A: this compound is a non-selective inhibitor of protein tyrosine phosphatases (PTPs). [] Research suggests that it indirectly enhances the activity of TRPV1, a receptor heavily implicated in pain signaling. The mechanism involves inhibiting the activity of SHP-1, a specific PTP that normally dephosphorylates and downregulates TRPV1. By inhibiting SHP-1, this compound allows for increased tyrosine phosphorylation of TRPV1, leading to its sensitization and amplified pain signaling. [] This effect was observed both in vitro, using cultured DRG neurons, and in vivo, where intrathecal administration of this compound induced thermal hyperalgesia in rats. [] Importantly, this hyperalgesia was effectively blocked by pre-treatment with TRPV1 antagonists, confirming the involvement of TRPV1 in this pathway. []
Q2: What is the significance of studying SHP-1 and its interplay with this compound in inflammatory pain models?
A: Research indicates that SHP-1 plays a crucial role in regulating TRPV1 activity and, consequently, pain sensation. [] In the provided study, CFA-induced inflammatory pain in rats led to an increase in SHP-1 expression in DRG neurons, alongside increased TRPV1 expression and phosphorylation. [] This suggests a compensatory mechanism where SHP-1 upregulation attempts to dampen the increased TRPV1 activity and alleviate excessive pain. Further supporting this, overexpressing SHP-1 in DRG neurons actually reduced CFA-induced inflammatory pain in the rat model. [] Therefore, studying the interactions between SHP-1 and this compound can provide valuable insights into the complex mechanisms of inflammatory pain and potentially identify novel therapeutic targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。